Cas no 2679927-57-0 ((2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid)

(2S)-2-Methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid is a chiral trifluoromethylated amino acid derivative characterized by its stereospecific (S)-configuration at the α-carbon. The compound features a methoxy group at the 2-position and a 2,2,2-trifluoroacetamido moiety at the 4-position, imparting unique electronic and steric properties. Its trifluoroacetyl group enhances metabolic stability and lipophilicity, while the methoxy substitution influences conformational flexibility. This structure makes it valuable as a synthetic intermediate in medicinal chemistry, particularly for designing protease inhibitors or modifying peptide backbones. The trifluoromethyl group improves bioavailability and binding affinity in target interactions. The compound's high enantiopurity (>98% ee) ensures precise stereochemical control in asymmetric synthesis. Its crystalline form facilitates handling and purification in laboratory settings.
(2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid structure
2679927-57-0 structure
Product name:(2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid
CAS No:2679927-57-0
MF:C7H10F3NO4
MW:229.153812885284
CID:6561673
PubChem ID:165911199

(2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid
    • 2679927-57-0
    • EN300-28275201
    • Inchi: 1S/C7H10F3NO4/c1-15-4(5(12)13)2-3-11-6(14)7(8,9)10/h4H,2-3H2,1H3,(H,11,14)(H,12,13)/t4-/m0/s1
    • InChI Key: OQYIVFWEZUMZHQ-BYPYZUCNSA-N
    • SMILES: FC(C(NCC[C@@H](C(=O)O)OC)=O)(F)F

Computed Properties

  • Exact Mass: 229.05619229g/mol
  • Monoisotopic Mass: 229.05619229g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6Ų
  • XLogP3: 0.5

(2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28275201-2.5g
(2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid
2679927-57-0 95.0%
2.5g
$1931.0 2025-03-19
Enamine
EN300-28275201-10.0g
(2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid
2679927-57-0 95.0%
10.0g
$4236.0 2025-03-19
Enamine
EN300-28275201-0.1g
(2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid
2679927-57-0 95.0%
0.1g
$867.0 2025-03-19
Enamine
EN300-28275201-0.5g
(2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid
2679927-57-0 95.0%
0.5g
$946.0 2025-03-19
Enamine
EN300-28275201-1.0g
(2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid
2679927-57-0 95.0%
1.0g
$986.0 2025-03-19
Enamine
EN300-28275201-0.25g
(2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid
2679927-57-0 95.0%
0.25g
$906.0 2025-03-19
Enamine
EN300-28275201-5.0g
(2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid
2679927-57-0 95.0%
5.0g
$2858.0 2025-03-19
Enamine
EN300-28275201-0.05g
(2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid
2679927-57-0 95.0%
0.05g
$827.0 2025-03-19

Additional information on (2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid

Comprehensive Overview of (2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid (CAS No. 2679927-57-0)

The compound (2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid (CAS No. 2679927-57-0) is a chiral organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a methoxy group and a trifluoroacetamido moiety, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its role in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.

One of the key features of (2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid is its stereochemistry. The (2S) configuration ensures high enantiomeric purity, which is critical for applications in asymmetric synthesis and medicinal chemistry. The presence of the trifluoroacetamido group enhances its metabolic stability, making it a preferred choice for designing prodrugs and targeted therapies. This compound is often discussed in the context of peptide mimetics and small molecule therapeutics, aligning with current trends in precision medicine.

In recent years, the demand for chiral building blocks like (2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid has surged, driven by advancements in AI-driven drug discovery and high-throughput screening. Scientists frequently search for its synthetic routes, spectroscopic data, and applications in drug design. The compound's CAS No. 2679927-57-0 is often used as a unique identifier in chemical databases, ensuring accurate retrieval of its properties and safety data.

Another area of interest is the compound's potential in bioconjugation and proteomics. The trifluoroacetamido group can serve as a reactive handle for attaching fluorescent tags or affinity probes, enabling its use in chemical biology studies. This aligns with the growing focus on multi-omics approaches, where researchers aim to integrate chemical and biological data for a holistic understanding of disease mechanisms.

From a commercial perspective, (2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid is supplied by specialized fine chemical manufacturers and custom synthesis providers. Its pricing and availability are often queried by procurement teams in the pharmaceutical industry. Additionally, its stability under various conditions and solubility profiles are frequently researched to ensure compatibility with formulation development.

In conclusion, (2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid (CAS No. 2679927-57-0) represents a versatile and high-value compound in modern chemistry. Its applications span from drug discovery to diagnostic tools, reflecting its broad utility. As the scientific community continues to explore its potential, this molecule is poised to play a pivotal role in advancing personalized medicine and biotechnological innovations.

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